(S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate
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Overview
Description
(S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a methyl group, and an oxirane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the correct stereochemistry.
Formation of the Oxirane Ring: One common method involves the epoxidation of an allylic alcohol using a peracid, such as m-chloroperoxybenzoic acid (mCPBA).
Trifluoroacetate Formation: The final step involves the reaction of the intermediate with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxirane ring, converting it into a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Diols.
Substitution: Substituted amino alcohols or thiol derivatives.
Chemistry:
Synthesis of Chiral Intermediates: The compound can be used as a building block for the synthesis of other chiral molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with amino or oxirane groups.
Protein Modification: Can be used to modify proteins through reactions with amino acid residues.
Medicine:
Drug Development:
Diagnostic Agents: May be used in the synthesis of diagnostic agents for imaging or detection of specific biomolecules.
Industry:
Material Science: Applications in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can react with nucleophilic sites on proteins, leading to covalent modification. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
(S)-2-amino-4-methylpentanoic acid: Similar structure but lacks the oxirane ring.
(S)-2-amino-3-methyl-1-((S)-2-methyloxiran-2-yl)butan-1-one: Similar but with a different carbon chain length.
Uniqueness:
- The presence of both an amino group and an oxirane ring in (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate makes it unique, offering diverse reactivity and potential for various applications.
- The trifluoroacetate salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGGQBZQMQMPBI-KUSKTZOESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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